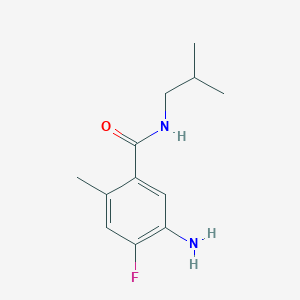

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide

Description

5-Amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a fluorine atom at position 4, an amino group at position 5, and a methyl group at position 2 on the aromatic ring. The N-substituent is a branched 2-methylpropyl (isobutyl) group.

Properties

IUPAC Name |

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-7(2)6-15-12(16)9-5-11(14)10(13)4-8(9)3/h4-5,7H,6,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLZPWAJXWCUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NCC(C)C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide typically involves the reaction of 5-amino-4-fluoro-2-methylbenzoic acid with isobutylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The fluoro group can be reduced to form hydrogenated derivatives.

Substitution: The fluoro group can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) can be used.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of hydrogenated derivatives.

Substitution: Formation of hydroxyl or alkyl derivatives.

Scientific Research Applications

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Core

(a) 5-Amino-4-fluoro-2-methyl-N-propyl-benzamide

- Key Differences : The N-substituent is a linear propyl group instead of a branched 2-methylpropyl.

- However, branched chains like 2-methylpropyl may enhance lipophilicity, influencing membrane permeability .

(b) 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide

- Key Differences : Chlorine replaces the methyl group at position 2, and the N-substituent is a sulfamoyl group with isopropyl and methyl moieties.

- Impact : Chlorine’s larger atomic radius and electronegativity may alter electronic distribution on the ring, affecting interactions with targets. The sulfamoyl group introduces hydrogen-bonding capacity, which could enhance receptor affinity but reduce passive diffusion .

(c) 5-Amino-2-fluoro-N-(4-fluorophenyl)benzamide

- Key Differences : Fluorine at position 2 instead of position 4; the N-substituent is a 4-fluorophenyl group.

- Impact : Fluorine’s position influences dipole moments and π-π stacking. The aromatic N-substituent may increase rigidity and planar interactions but could reduce solubility compared to aliphatic chains .

Alkyl Chain Modifications

(a) 5-Amino-2-fluoro-N-isopropyl-benzamide

- Key Differences : Lacks the methyl group at position 2 and 4-fluoro substitution; N-substituent is isopropyl.

- Isopropyl’s compact structure may limit hydrophobic interactions compared to 2-methylpropyl .

(b) 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide

- Key Differences: Features a methylethoxy group on the N-phenyl ring instead of amino/fluoro substitutions.

- Impact : The methylethoxy group introduces ether oxygen, enhancing solubility but possibly competing with hydrogen-bonding sites. This contrasts with the electron-withdrawing fluorine in the target compound .

Functional Group Replacements

(a) 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

- Key Differences: Bromine replaces the amino group at position 5; methoxyphenyl is the N-substituent.

- Impact: Bromine’s higher molecular weight and polarizability may increase binding affinity in hydrophobic pockets.

(b) Ispinesib Mesylate (N-(3-Aminopropyl)-4-methylbenzamide derivative)

- Key Differences: A complex benzamide with a quinazolinone moiety and methanesulfonate counterion.

- Impact: The extended structure and sulfonate group improve water solubility, critical for intravenous administration. This contrasts with the simpler, lipophilic design of the target compound, which may favor oral bioavailability .

Biological Activity

5-amino-4-fluoro-2-methyl-N-(2-methylpropyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological properties:

- Amino group : Contributes to hydrogen bonding and interaction with biological macromolecules.

- Fluoro group : Enhances lipophilicity and metabolic stability.

- Isobutyl side chain : Affects pharmacokinetics and receptor binding.

This compound is believed to exert its effects through interactions with various biological targets, including:

- Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and related conditions.

- Receptor modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound has shown promise in anticancer studies:

- In vitro studies : Demonstrated cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative activity .

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 1.30 |

| MCF7 | 5.00 |

| A549 | 3.50 |

Anti-inflammatory Effects

Studies suggest that the compound may also possess anti-inflammatory properties:

- Mechanism : It is thought to inhibit pro-inflammatory cytokines and enzymes, leading to decreased inflammation in cellular models.

Case Study 1: Antitumor Activity

In a study focused on the compound's antitumor effects, researchers evaluated its efficacy in various cancer models. The findings highlighted significant tumor growth inhibition when administered in combination with conventional chemotherapeutics such as taxol and camptothecin. The combination therapy resulted in enhanced apoptosis rates and cell cycle arrest at the G2/M phase, indicating a synergistic effect .

Case Study 2: Inhibition of HDAC

Another investigation explored the compound's role as a histone deacetylase (HDAC) inhibitor. The results indicated that it selectively inhibited HDAC3 with an IC50 value of 95.48 nM, showcasing its potential as a therapeutic agent in epigenetic modulation for cancer treatment .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

| Compound Name | Key Differences | Notable Activities |

|---|---|---|

| 5-Amino-4-fluoro-2-methylbenzamide | Lacks isobutyl group | Lower activity |

| 4-Fluoro-N-isobutyl-2-methylbenzamide | Lacks amino group | Reduced receptor interaction |

| 5-Amino-2-methylbenzamide | Lacks fluoro and isobutyl groups | Limited biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.